![molecular formula C16H10BrFN2O3 B2631402 2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 331951-05-4](/img/structure/B2631402.png)
2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrano[4,3-b]pyran ring system, which is a bicyclic structure consisting of a pyran ring fused with another pyran ring. The compound also contains various functional groups including an amino group (NH2), a carbonitrile group (C≡N), a ketone group (C=O), and a bromofluorophenyl group (C6H3BrF) .Aplicaciones Científicas De Investigación
a. Anticancer Properties: Thiophene-based molecules have demonstrated anticancer activity. Researchers explore their potential as novel chemotherapeutic agents by studying their effects on cancer cell lines and tumor growth inhibition .
b. Anti-Inflammatory Effects: Compounds containing the thiophene ring system exhibit anti-inflammatory properties. Investigating the anti-inflammatory mechanisms of this compound could lead to the development of new anti-inflammatory drugs .
c. Antimicrobial Activity: Thiophene derivatives have shown promise as antimicrobial agents. Researchers investigate their efficacy against bacteria, fungi, and other pathogens. The compound’s specific antimicrobial targets and modes of action are areas of interest .
d. Antihypertensive Properties: Some thiophene-containing compounds exhibit antihypertensive effects. Understanding their interactions with relevant receptors and pathways may contribute to the development of antihypertensive medications .
e. Organic Semiconductors and Electronics: Thiophene derivatives play a crucial role in organic electronics. They are utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Researchers explore their electronic properties and design novel materials for efficient devices .
f. Corrosion Inhibition: Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Investigating their protective effects on metal surfaces can enhance materials used in various industries .
Synthetic Chemistry
The synthesis of thiophene derivatives involves several methods, including condensation reactions. Notably:
a. Gewald Reaction: The Gewald reaction allows the preparation of aminothiophene derivatives. It involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method provides access to diverse thiophene-based structures .
b. Paal–Knorr Reaction: The Paal–Knorr reaction is another important method for synthesizing thiophenes. It involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) as a sulfurizing agent .
Other Applications
Beyond the fields mentioned above, researchers continue to explore novel applications of thiophene derivatives, including their use as anion receptors, catalysts, and building blocks for complex molecules .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a variety of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O3/c1-7-4-12-14(16(21)22-7)13(9(6-19)15(20)23-12)8-2-3-11(18)10(17)5-8/h2-5,13H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMCFNZWJGMRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)Br)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631320.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2631324.png)
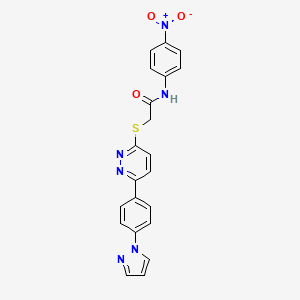
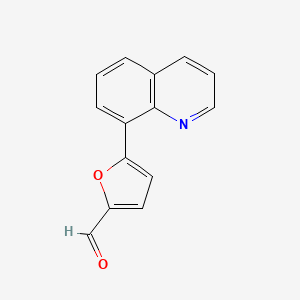
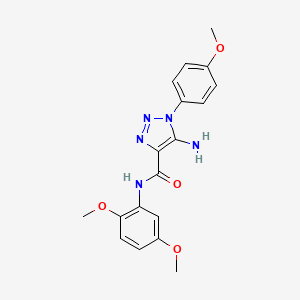
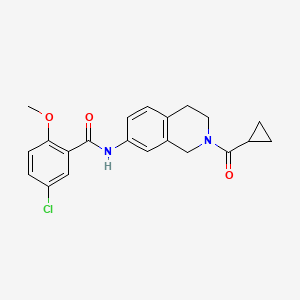
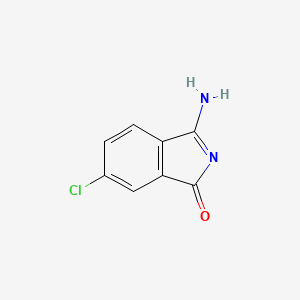
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2631333.png)

![N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2631336.png)
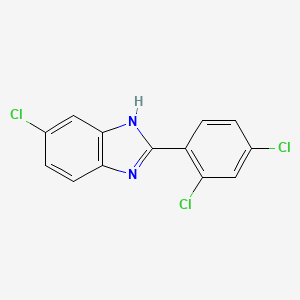
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2631339.png)
![3-(2-bromophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2631342.png)